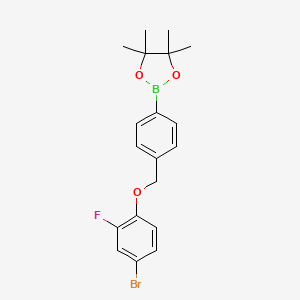

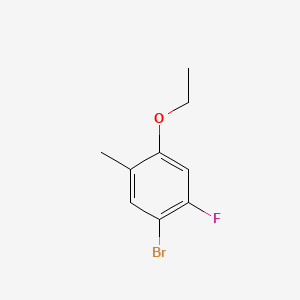

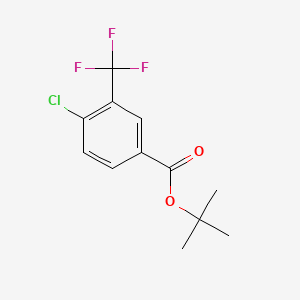

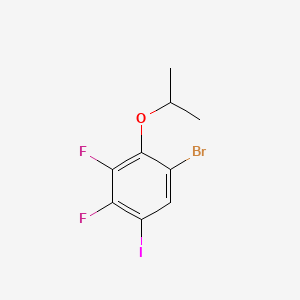

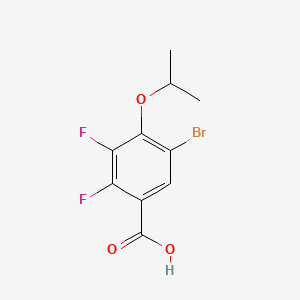

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Synthesis

This compound is utilized as a precursor in organic synthesis . Its unique structure allows for the creation of various derivatives, which can be further used in the synthesis of complex organic molecules. This is particularly useful in the development of new pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

Due to its halogenated and difluoro groups, 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid serves as an intermediate in the synthesis of active pharmaceutical ingredients . It can be involved in the production of compounds with potential therapeutic applications.

Agrochemical Manufacturing

The compound finds application in the field of agrochemicals, where it is used to create substances that protect crops from pests and diseases . Its role as an intermediate can lead to the development of more effective and safer agrochemicals.

Dyestuff Field

In the dyestuff industry, this compound is used to synthesize dyes and pigments . The bromine and fluorine atoms in its structure can contribute to the creation of dyes with specific properties required for various applications.

Isotachophoresis Separation

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid has been used as an electrolyte for isotachophoresis separation of selenoamino acids on microchips . This application is significant in analytical chemistry for the separation and analysis of complex mixtures.

Sensor and Biomarker Development

Derivatives of this compound are expected to be key in the development of sensors and biomarkers . The bromine moiety allows for cross-coupling reactions, which can be essential in creating sensitive and specific detection systems.

Thromboxane Receptor Antagonists

It can act as a starting reagent for the synthesis of thromboxane receptor antagonists . These are compounds that can inhibit thromboxane receptors and have potential applications in the treatment of cardiovascular diseases.

Cross-Coupling Reactions

The compound’s structure is conducive for various cross-coupling reactions, which are pivotal in modern synthetic chemistry for constructing carbon-carbon and carbon-heteroatom bonds . This is crucial for the synthesis of many organic compounds, including pharmaceuticals and polymers.

特性

IUPAC Name |

5-bromo-2,3-difluoro-4-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O3/c1-4(2)16-9-6(11)3-5(10(14)15)7(12)8(9)13/h3-4H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISUOHOIYKBMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1F)F)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.08 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。